molecular formula C14H18BrNO2 B13089487 Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate CAS No. 1131594-58-5

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate

Cat. No.: B13089487
CAS No.: 1131594-58-5
M. Wt: 312.20 g/mol
InChI Key: MDDZJPQWMCQCAT-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate is a chemical compound with the following structure:

Structure: C17H20BrNO2\text{Structure: } \text{C}_{17}\text{H}_{20}\text{BrNO}_2 Structure: C17​H20​BrNO2​

This compound belongs to the class of benzoate derivatives and contains a bromine atom attached to the benzene ring. It also features an ethyl ester group and a pyrrolidine ring.

Preparation Methods

Synthetic Routes: The synthesis of Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate involves several steps. One common synthetic route includes the bromination of 3-(2-methylpyrrolidin-1-yl)benzoic acid followed by esterification with ethanol. The reaction proceeds as follows:

    Bromination: 3-(2-methylpyrrolidin-1-yl)benzoic acid reacts with bromine to introduce the bromine atom at the benzylic position.

    Esterification: The resulting brominated intermediate is then treated with ethanol and an acid catalyst to form the desired ethyl ester.

Industrial Production: While there isn’t a specific industrial production method dedicated solely to this compound, it can be synthesized on a laboratory scale using the methods described above.

Chemical Reactions Analysis

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate can undergo various chemical reactions:

    Substitution Reactions: The bromine atom at the benzylic position makes it susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.

    Oxidation: Oxidation of the alcohol group can lead to the formation of the corresponding carboxylic acid.

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or acid.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Major products depend on the specific reaction conditions.

Scientific Research Applications

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its structural features.

    Biological Studies: Investigating its interactions with biological targets.

    Industry: Used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate is unique in its structure, similar compounds include other benzoate derivatives with different substituents.

Biological Activity

Ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C14H18BrN2O2\text{C}_{14}\text{H}_{18}\text{Br}\text{N}_{2}\text{O}_{2}

This compound features a bromine atom at the 3-position of the benzoate ring and a 2-methylpyrrolidine moiety, which may influence its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an antagonist to certain receptors, potentially influencing pathways related to neurotransmission and metabolic regulation.

Biological Activity Overview

  • Antagonistic Properties : The compound has shown potential as a non-peptide antagonist in various receptor systems, which could be beneficial in treating conditions like insomnia or metabolic disorders. Its interaction with orexin receptors has been particularly noted for its therapeutic implications in managing sleep-related disorders .
  • Cytotoxic Activity : Some derivatives of similar structures have demonstrated selective cytotoxicity against cancer cell lines, indicating that this compound might possess anti-cancer properties. For instance, compounds with similar pyrrolidine structures have been evaluated for their effects on BRCA-deficient cancer cells, showing promising results .
  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structural features can inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. This suggests that this compound might also exhibit PARP-inhibitory effects, contributing to its potential as an anti-cancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntagonisticNon-peptide antagonist at orexin receptors
CytotoxicitySelective toxicity in BRCA-deficient cancer cells
Enzyme InhibitionPotential PARP inhibitor with implications in cancer therapy

Case Study: Anticancer Potential

A study investigating the anticancer properties of pyrrolidine derivatives found that modifications at the 4-position of the benzoate ring enhanced cytotoxicity against various cancer cell lines. This compound was included in SAR (Structure–Activity Relationship) analyses, revealing that the bromine substituent significantly increased potency against specific targets while maintaining selectivity for cancer cells over normal cells .

Properties

CAS No.

1131594-58-5

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

ethyl 3-bromo-4-(2-methylpyrrolidin-1-yl)benzoate

InChI

InChI=1S/C14H18BrNO2/c1-3-18-14(17)11-6-7-13(12(15)9-11)16-8-4-5-10(16)2/h6-7,9-10H,3-5,8H2,1-2H3

InChI Key

MDDZJPQWMCQCAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2C)Br

Origin of Product

United States

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